![molecular formula C18H27N5O5 B2681985 2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester CAS No. 851940-54-0](/img/structure/B2681985.png)
2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also has a purine structure, which is a key component in many biological molecules, including DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the morpholine and purine rings. These rings would likely contribute to the overall stability of the molecule. The presence of multiple methyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase the compound’s solubility in water, while the purine ring could contribute to its stability .Scientific Research Applications
Synthesis and Biological Evaluation
Morpholine derivatives have been synthesized and evaluated for their inhibitory activities against various biological targets. For example, Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropyl moiety and evaluated their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, highlighting their potential in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chemical Properties and Reactions
The chemical properties and reactions of morpholine derivatives have been a subject of study, with research focusing on their synthesis and oxidation. For instance, Dubur and Uldrikis (1972) explored the use of dimorpholinoacetic acid morpholide in the Hantzsch synthesis, leading to the creation of 1,4-dihydroisonicotinic acid derivatives and their esters, demonstrating the versatility of morpholine derivatives in chemical synthesis (Dubur & Uldrikis, 1972).
Enzymatic and Kinetic Studies
Morpholine derivatives have been utilized in enzymatic and kinetic studies, indicating their role in understanding enzyme interactions and mechanisms. Gulyamov et al. (1988) synthesized bis(2-morpholino-1-methylethyl) esters of various carboxylic acids and studied their interaction with cholinesterases of warm-blooded animals, providing insights into their enzymatic inhibition properties (Gulyamov et al., 1988).
Peptidomimetic Chemistry
Morpholine derivatives have been applied in peptidomimetic chemistry, as demonstrated by Sladojevich et al. (2007), who synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid for application in solid-phase peptide synthesis, highlighting the compound's relevance in the design of peptide mimetics (Sladojevich et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5/c1-6-27-14(24)10-23-13(9-22-7-11(2)28-12(3)8-22)19-16-15(23)17(25)21(5)18(26)20(16)4/h11-12H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBHZRCIZJRQGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(OC(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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